molecular formula C110H208N6O38S B610200 Ebrimycin CAS No. 30003-49-7

Ebrimycin

Número de catálogo: B610200
Número CAS: 30003-49-7
Peso molecular: 2254.938
Clave InChI: DBULPBHLGBAFFN-XRGRGHKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Primycin has strong antituberculotic characteristics, belongs to the group of Sakaguchi-positive antibiotics.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Antifungal Treatments :
    Ebrimycin has been effectively used in gel formulations for superficial infections and burn injuries. Its action is particularly potent against Candida albicans, a common yeast responsible for infections in humans. The drug's efficacy is attributed to its ability to form complexes with ergosterol, a vital component of fungal cell membranes, leading to membrane destabilization and cell death .
  • Antimicrobial Spectrum :
    This compound exhibits a broad antimicrobial spectrum. It has shown effectiveness against various pathogens, including:
    • Gram-positive bacteria : Such as Staphylococcus aureus.
    • Gram-negative bacteria : Including resistant strains like Escherichia coli.
    • Fungi : Effective against yeasts and filamentous fungi .
  • Mechanism of Action :
    The compound's mechanism involves the formation of ion channels within the lipid bilayer of microbial cells. This disrupts the membrane integrity, leading to the efflux of essential intracellular components and ultimately cell death. The thermodynamic parameters of its interaction with ergosterol indicate that complex formation is entropy-driven, enhancing its effectiveness at elevated temperatures .

Case Study 1: Efficacy Against Candida albicans

A study demonstrated that this compound significantly reduced the viability of Candida albicans in vitro. The interaction between this compound and ergosterol was quantified using Rayleigh scattering techniques, revealing that the drug forms stable complexes that disrupt fungal membranes .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Research highlighted this compound's effectiveness against multi-drug resistant bacterial strains. In comparative studies with other antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, underscoring its potential role in treating infections where conventional antibiotics fail .

Comparative Analysis Table

PathogenThis compound SensitivityOther Antibiotics Sensitivity
Candida albicansHighModerate
Staphylococcus aureusHighVariable
Escherichia coliModerateHigh
Enterococcus faecalisHighLow

Future Research Directions

The promising results from various studies suggest several avenues for future research:

  • Clinical Trials : Further clinical trials are needed to establish effective dosages and treatment regimens for this compound in humans.
  • Resistance Mechanisms : Investigating the mechanisms by which some pathogens develop resistance to this compound could help refine its use.
  • Formulation Development : Exploring different formulations (e.g., topical gels versus systemic administration) could optimize delivery methods for various types of infections.

Propiedades

Número CAS

30003-49-7

Fórmula molecular

C110H208N6O38S

Peso molecular

2254.938

Nombre IUPAC

2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid

InChI

InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+;

Clave InChI

DBULPBHLGBAFFN-XRGRGHKRSA-N

SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Primycin;  Debrycin sulfate;  Ebrimycin;  Primycin A(sub 1) sulfate;  Primycin A1 sulfate.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.